molecular formula C22H27NO5 B3025701 (10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol CAS No. 23117-57-9

(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol

Cat. No.: B3025701
CAS No.: 23117-57-9
M. Wt: 385.5 g/mol
InChI Key: SXGHNTVPXYHQSN-AWEZNQCLSA-N
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Description

The compound (10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.0²,⁷.0¹⁴,¹⁸]octadeca-1(18),2,4,6,14,16-hexaen-17-ol is a complex tetracyclic alkaloid characterized by a fused ring system, methoxy substitutions at positions 3, 4, 5, and 16, and a methylated nitrogen atom at position 11. The stereochemistry at the 10th position (S-configuration) and the hydroxyl group at position 17 contribute to its structural uniqueness.

Properties

IUPAC Name

(10S)-3,4,5,16-tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-23-9-8-13-10-15(25-2)20(24)19-17(13)14(23)7-6-12-11-16(26-3)21(27-4)22(28-5)18(12)19/h10-11,14,24H,6-9H2,1-5H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGHNTVPXYHQSN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CCC4=CC(=C(C(=C43)OC)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Atheroline O-methyl
Molecular Formula C₂₃H₂₉NO₅ (hypothesized*) C₂₄H₂₇NO₅
Methoxy Positions 3, 4, 5, 16 4, 5, 15, 16
Nitrogen Configuration 11-Methyl-11-aza 10-Aza
Key Functional Group 17-Hydroxyl 8-Ketone
Bioactivity (Reported) Not documented Antioxidant properties; cardiovascular applications (extrapolated from Atheroline class)

*Hypothesized based on structural similarity.

Steroidal Analog: (2S,5S,11S,15R)-11-(Hydroxymethyl)-2,6,6,15-tetramethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-5-ol

This cholesta-type steroid () shares a tetracyclic backbone but diverges significantly:

  • Substituents : A hydroxymethyl group at position 11 and cholesta-derived alkyl chains contrast with the target compound’s methoxy and aza groups .
  • Bioactivity : Steroidal analogs are typically associated with anti-inflammatory or hormonal effects, unlike alkaloids like the target compound, which may target neurological or antimicrobial pathways.

Research Implications and Limitations

Structural Determinants of Activity : The position of methoxy groups (e.g., 3,4,5 vs. 4,5,15) likely influences solubility and receptor binding. Atheroline derivatives with 4,5-methoxy substitutions show enhanced membrane permeability .

Nitrogen Configuration : Methylation at the aza position (11 vs. 10) may alter pharmacokinetics, as seen in related alkaloids where N-methylation reduces metabolic degradation.

Limitations : Direct pharmacological data for the target compound are absent in accessible literature. Comparisons rely on structural extrapolation and analogs with partial similarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol
Reactant of Route 2
(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol

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